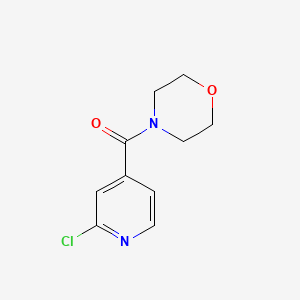
4-(2-Chloroisonicotinoyl)morpholine
Vue d'ensemble
Description
“4-(2-Chloroisonicotinoyl)morpholine” is a chemical compound with the CAS number 174482-98-5 . It has a molecular weight of 226.66 and its IUPAC name is 4-(2-chloroisonicotinoyl)morpholine . It is typically stored at room temperature .
Molecular Structure Analysis
The linear formula of “4-(2-Chloroisonicotinoyl)morpholine” is C10 H11 Cl N2 O2 . The InChI code is 1S/C10H11ClN2O2/c11-9-7-8 (1-2-12-9)10 (14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
“4-(2-Chloroisonicotinoyl)morpholine” is a solid at room temperature . It has a molecular weight of 226.66 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Antimicrobial Activity
Research on morpholine derivatives has shown potential in combating multidrug-resistant strains of various microorganisms. For example, a study on the compound 4-(Phenylsulfonyl) morpholine investigated its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly enhancing the effectiveness of amikacin against P. aeruginosa, highlighting its potential in antibiotic resistance management (Oliveira et al., 2015).
Synthesis and Complexation with Metals
Morpholine derivatives have also been explored for their ability to form complexes with metals. A study involving the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) revealed insights into the structural and electronic properties of these complexes. Such research underscores the relevance of morpholine derivatives in organometallic chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Pharmaceutical Development
Morpholine and its derivatives are prominent in medicinal chemistry due to their physicochemical properties that make them suitable for drug development. They have been incorporated into various therapeutic agents targeting a wide range of molecular targets. A review article emphasizes the versatility of the morpholine scaffold in drug design, showcasing its importance across different therapeutic areas. This includes its role in enhancing potency, drug-like properties, and pharmacokinetics of pharmaceutical compounds (Kourounakis et al., 2020).
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBEUQXLUMNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649213 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroisonicotinoyl)morpholine | |
CAS RN |
174482-98-5 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)
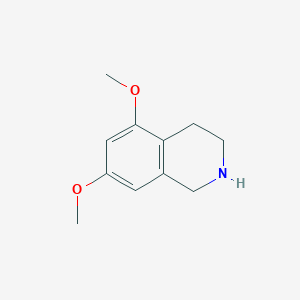
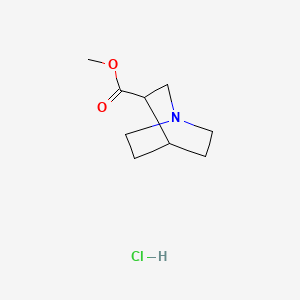


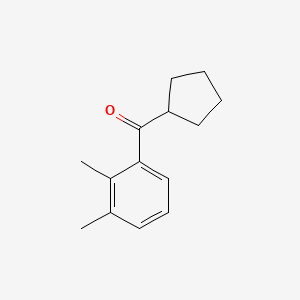
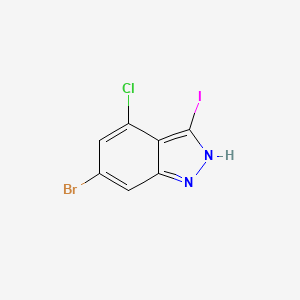
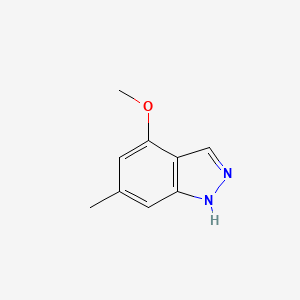

![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)

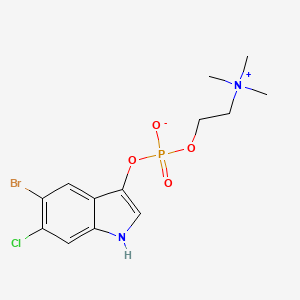
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)